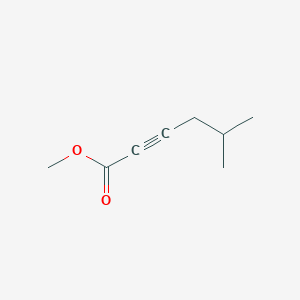

Methyl 5-methylhex-2-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methylhex-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h7H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPQBVYBDJTKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 5 Methylhex 2 Ynoate

Classical and Contemporary Approaches to Compound Formation

The formation of Methyl 5-methylhex-2-ynoate can be achieved through several established and modern synthetic routes. These include the introduction of the methyl ester via esterification, construction of the alkyne backbone, and the assembly of the structure through multicomponent reactions.

Esterification Reactions for Methyl Ester Introduction

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-methylhex-2-ynoic acid, with methanol. vulcanchem.com This transformation is a fundamental reaction in organic chemistry.

Commonly, this reaction is facilitated by an acid catalyst. Alternatively, coupling agents can be employed to promote the formation of the ester bond. A notable mild and highly efficient method is the Steglich esterification, which utilizes coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This procedure is typically carried out at room temperature or with gentle heating, and the desired product is subsequently isolated using standard purification techniques like silica (B1680970) gel chromatography.

Deaminative esterification represents another approach where allyl alkynoic esters can be synthesized from the reaction of allyl amines with alkynoic acids. tandfonline.com

Alkyne Formation Strategies

The core alkyne structure of this compound is often derived from a terminal alkyne. A general and widely used method involves the deprotonation of a terminal alkyne using a strong base, followed by carboxylation with carbon dioxide to form the corresponding alkynyl carboxylic acid. researchgate.netresearchgate.net This acid can then be esterified as described previously.

The deprotonation of terminal alkynes is a critical step and can be achieved using strong bases like sodium amide or butyllithium. thieme-connect.delibretexts.org The resulting alkynylmetal reagent is then reacted with an appropriate electrophile. thieme-connect.de In the context of forming 5-methylhex-2-ynoic acid, the deprotonated alkyne would react with carbon dioxide. researchgate.net While challenging, metal-free catalytic deprotonation of terminal alkynes is an area of ongoing research. nih.gov

An alternative strategy involves the double dehydrohalogenation of a vicinal dihalide with a strong base to generate the alkyne. libretexts.org Oxidative cleavage of alkynes can also be employed, although this typically leads to carboxylic acids, which would then require esterification. libretexts.org

Multicomponent Coupling Reactions for Structural Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like this compound in a single step. nih.govresearchgate.net These reactions combine three or more reactants in a one-pot synthesis. researchgate.net

For instance, a three-component reaction could potentially involve an aldehyde, an amine, and an alkyne in the presence of a copper catalyst and carbon dioxide to form an oxazolidinone, which could be a precursor to the target molecule. mdpi.com The Ugi and Passerini reactions are other well-known MCRs that could be adapted for the synthesis of derivatives of this compound. nih.gov While specific examples for the direct synthesis of this compound via MCRs are not extensively documented, the principles of MCRs provide a conceptual framework for its potential assembly from simpler starting materials.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of chiral molecules, which can have distinct biological activities.

Chiral Catalyst-Mediated Pathways

Chiral catalysts can be employed to induce enantioselectivity in the synthesis of molecules related to this compound. For example, in the synthesis of related α,β-unsaturated esters, cinchona alkaloid-based catalysts have been used to achieve significant enantiomeric excess in Michael addition reactions. vulcanchem.com

Rhodium complexes with chiral bisphospholanes have demonstrated high enantioselectivity in the asymmetric hydrogenation of functionalized olefins, such as dehydroamino acid derivatives and itaconic acid derivatives. acs.org Such catalytic systems could potentially be applied to precursors of this compound to introduce chirality. For instance, asymmetric hydrogenation of a suitable precursor like ethyl 3-cyano-5-methylhex-3-enoate using a chiral bisphospholane catalyst can yield a product enriched in the desired (S)-enantiomer. google.com

Asymmetric Bioreduction Techniques

Biocatalysis, particularly the use of ene-reductases, offers a green and highly selective method for the asymmetric reduction of carbon-carbon double bonds. nih.gov These enzymes can be used for the asymmetric bioreduction of β-cyanoacrylate esters, which are structurally related to precursors of this compound. nih.govacs.org

For example, the asymmetric bioreduction of (Z)-methyl 3-cyano-5-methylhex-2-enoate can be achieved using ene-reductases, leading to the corresponding saturated cyano ester with high enantiomeric excess. nih.govsemanticscholar.org The choice of ene-reductase can determine the stereochemical outcome of the reduction. This chemoenzymatic approach provides a powerful tool for the synthesis of chiral precursors to molecules like Pregabalin, and the principles can be extended to the synthesis of chiral analogs of this compound. nih.govacs.org

Diastereoselective Transformations and Configurational Control

Achieving specific stereochemical outcomes is a cornerstone of modern synthesis, particularly for creating complex molecules with defined three-dimensional structures. For α,β-acetylenic esters like this compound, the carbon-carbon triple bond serves as a versatile functional group for transformations that can establish new stereocenters. The control over the relative configuration of these centers is known as diastereocontrol.

Various strategies have been developed for the diastereoselective transformation of acetylenic esters. These reactions often involve the addition of nucleophiles or participation in cycloadditions, where the facial selectivity is directed by existing chiral elements in the molecule or by chiral catalysts.

Key Diastereoselective Reactions:

Nucleophilic Additions: The addition of organocopper reagents to acetylenic esters is a well-established method for generating vinylcopper intermediates that can be trapped with electrophiles. thieme-connect.com The stereochemistry of the resulting alkene is typically controlled, leading to specific diastereomers. Similarly, reactions with sulfur ylides can produce highly functionalized 1,3-dienes or vinyl sulfoxides in a stereospecific manner. researchgate.net

Cycloaddition Reactions: Acetylenic esters are effective dienophiles in Diels-Alder reactions. When reacting with a chiral diene, or in the presence of a chiral Lewis acid catalyst, the cycloaddition can proceed with high diastereoselectivity, creating multiple stereocenters in a single step. rsc.org

Isomerization: Transition metal catalysts can induce the isomerization of 2-ynoic esters into (2E,4E)-dienoic esters with high stereoselectivity. tandfonline.com This method provides a pathway to conjugated diene systems with controlled geometry.

Hydrogenation: The reduction of the triple bond can also be controlled. While catalytic hydrogenation often leads to the cis-alkene, specific catalysts and conditions can favor the formation of the trans-alkene or allow for the reduction to proceed to a saturated ester with controlled stereochemistry at adjacent centers, particularly if a nearby functional group can direct the catalyst. Asymmetric hydrogenation of related β-keto esters using chiral catalysts is a powerful technique that can proceed via dynamic kinetic resolution to yield products with high diastereomeric and enantiomeric purity. pitt.edu

The table below summarizes representative diastereoselective transformations applicable to acetylenic esters.

| Reaction Type | Reagents/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Conjugate Addition | Organocopper Reagents | Substituted Alkenoic Esters | Stereoselective formation of a C=C double bond. | thieme-connect.com |

| Ylide Reaction | Sulfur Ylides | 1,3-Dienes / Vinyl Sulfoxides | Stereospecific synthesis of complex dienes. | researchgate.net |

| Isomerization | Transition Metal Complexes (e.g., Ru, Rh) | Conjugated Dienoic Esters | Forms (E,E)-dienes with high stereoselectivity. | tandfonline.com |

| Diels-Alder Cycloaddition | Chiral Diene or Catalyst | Cyclic Compounds | Creates multiple stereocenters simultaneously. | rsc.org |

| Asymmetric Hydrogenation | Chiral Ru(II) Catalysts | Chiral Saturated or Propargylic Alcohols | Dynamic kinetic resolution achieves high ee and de. | pitt.edu |

Resolution Processes for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mix of two enantiomers), a resolution process is required to isolate a single, enantiomerically pure compound. This is critical in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. catalysis.blog For chiral derivatives of this compound, several resolution techniques can be applied.

Kinetic Resolution: This method uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic starting material.

Enzymatic Resolution: Enzymes, particularly lipases and proteases, are highly effective chiral catalysts. catalysis.blog They can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. nih.gov For example, a racemic γ-hydroxy-α,β-acetylenic ester can be subjected to enzymatic acylation. The enzyme will preferentially acylate one enantiomer, allowing the resulting ester and the unreacted alcohol enantiomer to be separated. researchgate.netrsc.org Whole-cell biocatalysts, such as Candida parapsilosis, have proven effective in the deracemization of related hydroxy-ynoates, providing the (S)-enantiomer with excellent purity. researchgate.netdntb.gov.ua

Chemical Kinetic Resolution: Chiral chemical catalysts can achieve a similar outcome. For instance, the asymmetric transfer hydrogenation of racemic α,β-acetylenic ketones using a chiral ruthenium catalyst can selectively reduce one enantiomer to the corresponding propargylic alcohol, a process known as dynamic kinetic resolution. pitt.edu

Chromatographic Resolution: This technique involves the physical separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).

Direct Separation: The racemic mixture is passed through an HPLC column containing a CSP. The two enantiomers interact differently with the chiral phase, causing them to elute at different times, thus allowing for their separation.

Diastereomeric Separation: A more common approach involves reacting the racemic mixture with a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. mdpi.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. For instance, racemic acetylenic alcohols can be esterified with a chiral acid, like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), and the resulting diastereomeric esters can be separated by silica gel chromatography. mdpi.com

| Method | Technique | Description | Reference |

|---|---|---|---|

| Kinetic Resolution | Enzymatic | Uses enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | catalysis.blogresearchgate.netrsc.org |

| Dynamic Kinetic Resolution | A chiral catalyst interconverts the fast-reacting and slow-reacting enantiomers, allowing for a theoretical yield of 100% of a single product isomer. | pitt.educapes.gov.br | |

| Chromatographic | Chiral HPLC | Directly separates enantiomers using a chiral stationary phase. | ethz.ch |

| Diastereomer Separation | The racemic mixture is converted into diastereomers with a chiral auxiliary, separated by standard chromatography, and then the auxiliary is removed. | mdpi.com |

Novel Synthetic Route Development and Optimization

The pursuit of more efficient, economical, and sustainable chemical processes drives the development of new synthetic routes. For this compound and related compounds, this involves creating one-pot procedures, applying green chemistry principles, and optimizing for large-scale production.

One-Pot Procedures and Cascade Reactions

One-pot procedures and cascade (or tandem) reactions combine multiple synthetic steps into a single operation without isolating intermediates. This approach significantly improves efficiency by reducing reaction time, minimizing solvent use, and decreasing waste generation.

Acetylenic esters are excellent substrates for such processes. The reactive triple bond can participate in an initial transformation, generating an intermediate that undergoes subsequent in-situ reactions.

Multi-component Reactions (MCRs): These are one-pot reactions where three or more starting materials react to form a product that incorporates portions of all reactants. For example, acetylenic esters can react with isocyanides and various other components to produce highly functionalized heterocyclic compounds like γ-spiroiminolactones and pyrazoles in a single step. tandfonline.comtandfonline.com

Tandem Cyclization/Cycloaddition: A substrate can be designed to undergo an initial intramolecular cyclization, creating a reactive intermediate that is then trapped in an intermolecular cycloaddition. This has been used to synthesize complex polycyclic systems like pyrazolo[5,1-a]isoquinolines from N'-(2-alkynylbenzylidene)hydrazides and an acetylenic ester in one pot. beilstein-journals.org

Tandem Isomerization/Cyclization: Gold catalysts can facilitate a tandem sequence where an allyl ynoate first isomerizes to an allene, which then undergoes cycloisomerization and a Claisen rearrangement to form complex α-allylbutenolides. nsf.govacs.org Similarly, γ-hydroxy-α,β-acetylenic esters can undergo a gold-catalyzed tandem alkoxylation/lactonization to yield 4-alkoxy-2(5H)-furanones. ugent.be Cobalt catalysts have also been employed to mediate complex cascade reactions starting from ε-acetylenic β-keto esters, forming multiple rings and carbon-carbon bonds in a single sequence. acs.orgacs.org

These elegant strategies showcase how the reactivity of the acetylenic ester moiety can be harnessed to rapidly build molecular complexity from simple precursors.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound focuses on improving atom economy, using safer solvents, and employing catalytic methods.

Atom Economy: Reactions are designed to maximize the incorporation of all materials used in the process into the final product. jocpr.com Cross-coupling reactions and cycloadditions are often highly atom-economical. nih.gov Electrochemical methods, which use electricity as a "reagent" to drive reactions, are inherently atom-economical and avoid the need for chemical oxidants or reductants. rsc.orgrsc.org

Use of Greener Solvents and Conditions: A significant effort in green chemistry is the replacement of hazardous organic solvents. An efficient protocol for preparing γ-hydroxy-α,β-acetylenic esters utilizes the eco-friendly solvent 2-MeTHF. rsc.org Even better, solvent-free reactions, often facilitated by techniques like ball milling or grinding, eliminate solvent waste entirely. rsc.orgjocpr.comijrpr.com

Catalysis: Catalytic reactions are preferred over stoichiometric ones because they use small amounts of a substance to generate large amounts of product, thereby reducing waste. The development of catalytic, atom-economical transformations is a central theme in modern alkyne chemistry. researchgate.net This includes using simple, inexpensive catalysts like molecular iodine for certain transformations. researchgate.net

Renewable Feedstocks and Reagents: A long-term goal is to use renewable resources. One innovative process demonstrates the carboxylation of acetylene (B1199291) using CO2 as a C1 building block, providing a salt-free, circular route to C4 chemicals. nih.govresearchgate.net This highlights a potential future direction for producing acetylenic precursors sustainably.

Scale-Up Considerations and Process Chemistry Optimization

Translating a laboratory-scale synthesis into a large-scale industrial process presents numerous challenges. Process chemistry focuses on developing synthetic routes that are safe, cost-effective, robust, and scalable. For a compound like this compound, key considerations include:

Reagent and Catalyst Choice: The cost and efficiency of reagents and catalysts are paramount. For example, moving from stoichiometric reagents to efficient catalytic systems is a primary goal. The catalyst should be robust, have a high turnover number (TON), and ideally be recyclable. nih.gov

Process Safety and Conditions: Reaction conditions must be carefully controlled. Highly exothermic or pressure-generating reactions require specialized equipment and handling procedures. Reactions that run under mild conditions (ambient temperature and pressure) are generally safer and less energy-intensive. rsc.org

Purification and Waste Management: Purification is a major cost driver in chemical manufacturing. The ideal process would yield a product of sufficient purity directly from the reaction mixture, or one that can be purified by simple, scalable methods like crystallization or distillation rather than chromatography. thieme-connect.de Minimizing waste streams, particularly those containing heavy metals or persistent organic pollutants, is both an environmental and economic imperative. The development of green synthesis protocols, such as those that avoid salt waste, is crucial for sustainable industrial production. nih.gov

While specific scale-up data for this compound is not publicly available, the optimization would follow these general principles, favoring robust, catalytic, and atom-economical routes that minimize operational complexity and environmental impact.

Chemical Reactivity and Mechanistic Studies of Methyl 5 Methylhex 2 Ynoate

Reactions Involving the Alkyne Moiety

The internal alkyne of Methyl 5-methylhex-2-ynoate is the primary site of reactivity. Its reactivity is modulated by the attached isobutyl group on one side and the electron-withdrawing methyl ester group on the other, making it an asymmetrical alkyne.

Addition Reactions (e.g., Hydroboration, Halogenation, Hydration)

Addition reactions involve the breaking of the alkyne's π-bonds to form new single bonds. Due to the asymmetry of this compound, the regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: The hydroboration of internal alkynes with borane (B79455) (BH₃) or its derivatives, followed by oxidative workup (typically with hydrogen peroxide and a base), is a method to synthesize ketones. wikipedia.orgbyjus.com The reaction proceeds via a syn-addition of the H-B bond across the triple bond. wikipedia.org For an unsymmetrical internal alkyne like this compound, this addition can occur in two ways, leading to a mixture of two regioisomeric vinylboranes. Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding enol intermediates which rapidly tautomerize to the more stable ketone forms. libretexts.orglibretexts.org The use of bulky borane reagents, such as disiamylborane, can improve regioselectivity and prevent further reaction with the second π-bond. wikipedia.org

Halogenation: Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in a manner analogous to alkenes. libretexts.orgmasterorganicchemistry.com The reaction with one equivalent of a halogen typically results in the anti-addition of two halogen atoms across the triple bond, forming a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.com This proceeds through a cyclic halonium ion intermediate. libretexts.orgpearson.com If a second equivalent of the halogen is added, the resulting alkene can undergo further halogenation to yield a tetrahaloalkane. masterorganicchemistry.com

Hydration: The acid-catalyzed addition of water across the triple bond (hydration) converts alkynes into carbonyl compounds. This reaction is often catalyzed by mercury(II) salts (e.g., HgSO₄ in aqueous H₂SO₄) to overcome the lower reactivity of alkynes compared to alkenes. libretexts.orgkhanacademy.org The initial product is an enol, which tautomerizes to a ketone. libretexts.org For an unsymmetrical internal alkyne like this compound, hydration is generally not regioselective and will produce a mixture of two different ketones: Methyl 5-methyl-3-oxohexanoate and Methyl 5-methyl-2-oxohexanoate. libretexts.org

| Reaction | Typical Reagents | Intermediate | Expected Product(s) |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃ or Disiamylborane 2. H₂O₂, NaOH | Vinylborane / Enol | Mixture of ketones (Methyl 5-methyl-3-oxohexanoate and Methyl 5-methyl-2-oxohexanoate) |

| Halogenation (1 equiv.) | Br₂ or Cl₂ in CCl₄ | Cyclic Halonium Ion | (E)-Methyl 2,3-dihalo-5-methylhex-2-enoate |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Mixture of ketones (Methyl 5-methyl-3-oxohexanoate and Methyl 5-methyl-2-oxohexanoate) |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder Analogs)

The electron-withdrawing ester group makes this compound an activated dipolarophile and dienophile, suitable for cycloaddition reactions.

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, occur between a 1,3-dipole (a three-atom, four-π-electron system) and a dipolarophile (a two-π-electron system). Electron-deficient alkynes are excellent dipolarophiles. nih.govacs.org For instance, reacting this compound with a 1,3-dipole like an azomethine ylide would be expected to form a five-membered heterocyclic ring, such as a highly functionalized pyrroline (B1223166) derivative. nih.govnih.gov

Diels-Alder Analogs ([4+2] Cycloadditions): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com Alkynes can serve as dienophiles, particularly when activated by electron-withdrawing groups. organic-chemistry.org The reaction of this compound with a conjugated diene, such as 1,3-butadiene, would produce a substituted 1,4-cyclohexadiene (B1204751) ring. The reaction is a concerted, pericyclic process that forms two new carbon-carbon sigma bonds simultaneously. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Reactant Partner | Product Class |

|---|---|---|

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | Five-membered heterocycle (e.g., Triazole, Isoxazole) |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., 1,3-Butadiene) | 1,4-Cyclohexadiene derivative |

Cross-Coupling Reactions (e.g., Sonogashira, Stille, Heck Analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The applicability of these reactions to this compound depends on the specific reaction type.

Sonogashira Coupling: The classic Sonogashira reaction is a coupling between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govwikipedia.orgorganic-chemistry.org As this compound is an internal alkyne, it is not a suitable substrate for the standard Sonogashira coupling, which requires a terminal C-H bond on the alkyne for the reaction to proceed. nih.gov

Stille Coupling: The Stille reaction typically couples an organotin compound with an sp²-hybridized organic halide or triflate. acs.org this compound does not fit into either of these substrate classes and would not be a direct participant in a standard Stille coupling reaction.

Heck Analogs: The conventional Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org However, variations involving alkynes, sometimes referred to as alkynyl Heck reactions, have been developed. wikipedia.orgutsa.edu In such a reaction, an aryl or vinyl palladium species could add across the alkyne (a carbopalladation step). The resulting vinylpalladium intermediate could then undergo further reactions. nih.gov This type of transformation is less common for simple intermolecular reactions but is a known process.

Alkyne Functionalization and Derivatization Strategies

Beyond the reactions mentioned, the alkyne moiety can be transformed to introduce a variety of other functional groups. A primary strategy is the partial or full reduction of the triple bond.

Partial Reduction to a (Z)-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of two hydrogen atoms across the triple bond, yielding the corresponding (Z)- or cis-alkene, (Z)-Methyl 5-methylhex-2-enoate.

Partial Reduction to an (E)-Alkene: Dissolving metal reduction, typically using sodium metal in liquid ammonia, proceeds via a radical anion intermediate to produce the more stable (E)- or trans-alkene, (E)-Methyl 5-methylhex-2-enoate.

Full Reduction to an Alkane: Complete hydrogenation of the triple bond to an alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, which would yield Methyl 5-methylhexanoate.

Transformations of the Ester Functional Group

The methyl ester group of this compound undergoes reactions typical of carboxylic acid derivatives, primarily involving nucleophilic acyl substitution.

Transesterification and Saponification Processes

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, heating this compound in ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide would replace the methyl group with an ethyl group, yielding Ethyl 5-methylhex-2-ynoate and methanol. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the new alcohol can drive it to completion. wikipedia.org

Saponification: This is the hydrolysis of an ester under basic conditions. researchgate.net Treatment of this compound with an aqueous base, such as sodium hydroxide (B78521) (NaOH), results in a nucleophilic attack by the hydroxide ion on the ester's carbonyl carbon. This irreversibly forms a carboxylate salt (Sodium 5-methylhex-2-ynoate) and methanol. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the corresponding carboxylic acid, 5-methylhex-2-ynoic acid.

| Reaction | Reagents | Product (after workup) |

|---|---|---|

| Transesterification | R'OH (e.g., Ethanol), Acid or Base catalyst | R' 5-methylhex-2-ynoate (e.g., Ethyl 5-methylhex-2-ynoate) |

| Saponification | 1. NaOH(aq) 2. H₃O⁺ | 5-methylhex-2-ynoic acid |

Reduction Reactions to Alcohols and Aldehydes

The reduction of α,β-alkynoic esters like this compound can selectively yield either allylic alcohols or α,β-unsaturated aldehydes, depending on the choice of reducing agent and reaction conditions. A common and effective reagent for these transformations is Diisobutylaluminium hydride (DIBAL-H).

The reaction with DIBAL-H, an electrophilic reducing agent, is typically conducted at low temperatures, such as -78 °C, to control the extent of reduction. When one equivalent of DIBAL-H is used, the reaction can be stopped at the aldehyde stage. The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This forms a stable tetrahedral intermediate at low temperatures. Upon aqueous workup, this intermediate collapses to furnish the corresponding α,β-unsaturated aldehyde, 5-methylhex-2-ynal.

If an excess of DIBAL-H is used, or if the reaction is allowed to proceed at higher temperatures, the initially formed aldehyde is further reduced to the corresponding allylic alcohol, 5-methylhex-2-yn-1-ol. This complete reduction of the ester functionality is also achievable with other powerful reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduces esters directly to primary alcohols. The chemoselective reduction to the allylic alcohol is particularly useful as it preserves the carbon-carbon triple bond for further synthetic manipulations.

| Product | Reagent | Stoichiometry (Reagent:Ester) | Typical Conditions | Reference |

|---|---|---|---|---|

| 5-methylhex-2-ynal (Unsaturated Aldehyde) | Diisobutylaluminium hydride (DIBAL-H) | ~1:1 | Toluene or Hexane, -78 °C, followed by aqueous workup | |

| 5-methylhex-2-yn-1-ol (Allylic Alcohol) | Diisobutylaluminium hydride (DIBAL-H) | >2:1 | Toluene or Hexane, -78 °C to room temperature | |

| 5-methylhex-2-yn-1-ol (Allylic Alcohol) | Lithium aluminum hydride (LiAlH₄) | >1.5:1 | Anhydrous ether or THF, 0 °C to room temperature |

Amidation and Other Carboxylic Acid Derivatives

The ester functionality of this compound can be converted into other carboxylic acid derivatives, with amidation being a particularly important transformation. The direct reaction of esters with amines to form amides is often challenging and may require catalysts or harsh reaction conditions.

Several methods have been developed for the direct amidation of unactivated esters. Base-promoted methods, for instance, can facilitate this conversion. More recently, catalytic systems involving transition metals have been shown to be effective. For example, nickel-based catalysts with N-heterocyclic carbene (NHC) ligands can promote the amidation of methyl esters with a broad range of amines, including primary and secondary aliphatic amines as well as anilines. Other approaches utilize silicon-based reagents, such as methyltrimethoxysilane, which act as effective mediators for the direct amidation of carboxylic acids and can be applied to ester conversions under certain protocols.

These methods provide pathways to synthesize a variety of amides from this compound, such as N-alkyl- or N,N-dialkyl-5-methylhex-2-ynamides. The choice of method would depend on the specific amine being used and the desired reaction conditions.

| Catalyst/Reagent System | Amine Scope | General Conditions | Reference |

|---|---|---|---|

| Base-Promoted (e.g., n-BuLi, t-BuOK) | Anilines, some alkyl amines | Anhydrous solvent (e.g., THF, DMSO), room temperature | |

| Ni(cod)₂ / IPr (NHC ligand) | Primary and secondary aliphatic amines, anilines | Toluene, 140 °C | |

| Group (IV) Metal Catalysts (e.g., Hf, Zr complexes) | Primary and secondary aliphatic amines | Room temperature to elevated temperatures | |

| Silicon-based reagents (e.g., Methyltrimethoxysilane) | Primary and secondary amines, anilines | Elevated temperatures (e.g., 100-150 °C) |

Chemo- and Regioselective Transformations

The conjugated system in this compound allows for chemo- and regioselective transformations, most notably conjugate addition reactions (a type of Michael addition). In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated ester, leading to the formation of a new carbon-nucleophile bond. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

A wide variety of nucleophiles can participate in the conjugate addition to α,β-alkynoic esters. These include organocuprates (Gilman reagents), which are soft nucleophiles that selectively add in a 1,4-fashion to the conjugated system. Other suitable nucleophiles include thiols, amines, and stabilized enolates. The reaction with amines, for instance, can lead to β-amino esters, which are valuable synthetic intermediates.

The regioselectivity of the addition to the β-position is dictated by the electronic nature of the conjugated system, where the β-carbon bears a partial positive charge due to the electron-withdrawing effect of the ester group. This makes it the preferred site for nucleophilic attack.

Reaction Mechanism Elucidation

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the kinetics of the reaction pathways and analyzing the transition states and energy profiles of the elementary steps.

While specific kinetic studies on this compound are not extensively documented in the literature, the principles of such studies can be inferred from research on other methyl esters. Kinetic investigations typically involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, pressure, catalyst loading).

For instance, in a catalytic reaction, kinetic studies can help to determine the rate law, which provides insights into the roles of the substrate, reagents, and catalyst in the rate-determining step. Isotope labeling experiments, such as using deuterium-labeled reagents, can further elucidate the mechanism by revealing which bonds are broken in the rate-limiting step, as indicated by the kinetic isotope effect (KIE). Reaction path analysis, often aided by computational modeling, can then be used to map out the principal routes of consumption of the starting material and the formation of products.

| Kinetic Parameter/Method | Information Obtained | Typical Application |

|---|---|---|

| Reaction Rate Order | Dependence of reaction rate on reactant concentrations | Elucidating the rate-determining step |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur | Assessing temperature sensitivity of the reaction rate |

| Kinetic Isotope Effect (KIE) | Effect of isotopic substitution on the reaction rate | Identifying bond-breaking events in the rate-determining step |

| Reaction Progress Monitoring (e.g., by GC, NMR) | Concentration profiles of species over time | Developing a comprehensive reaction model |

Transition state analysis provides a molecular-level understanding of a reaction mechanism by characterizing the high-energy transition state structures that connect reactants to products. This is predominantly achieved through computational chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

For a reaction of this compound, such as the DIBAL-H reduction, computational analysis would involve locating the transition state structure for the hydride transfer step. The geometry of this transition state would reveal the precise arrangement of atoms as the new C-H bond is formed and the carbonyl π-bond is broken. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

By calculating the energies of the reactants, transition state, intermediates, and products, a detailed reaction energy profile can be constructed. This profile illustrates the energy barriers (activation energies) for each step of the reaction, providing a quantitative picture of the reaction kinetics and thermodynamics. Such analyses are invaluable for understanding selectivity, predicting the effect of substituents, and designing more efficient catalysts or reaction conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of Methyl 5-methylhex-2-ynoate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

The structural backbone of this compound can be systematically mapped using a combination of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. The predicted chemical shifts for this compound are based on established values for similar chemical environments.

2D NMR: Advanced 2D NMR techniques are essential for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a crucial correlation pathway from the protons of the two methyl groups at C6 to the proton at C5, which in turn would correlate with the methylene protons at C4.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map protons to the carbon atoms they are directly attached to. youtube.comsdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for identifying the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu Key HMBC correlations would include the signal from the methoxy protons (H1') to the carbonyl carbon (C1) and the alkyne carbon (C2), as well as correlations from the methylene protons (H4) to the alkyne carbons (C2 and C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netutoronto.ca For a flexible acyclic molecule like this, NOESY can help confirm spatial proximities, such as between the protons on C4 and the methyl group on the ester function.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| 1 | - | ~154.0 (C=O) | - | H1' |

| 2 | - | ~74.0 (C≡C) | - | H1', H4 |

| 3 | - | ~85.0 (C≡C) | - | H4 |

| 4 | ~2.30 (t) | ~26.0 (CH₂) | H5 | C2, C3, C5, C6 |

| 5 | ~1.85 (m) | ~37.0 (CH) | H4, H6 | C4, C6 |

| 6 | ~0.95 (d) | ~22.0 (CH₃) | H5 | C4, C5 |

| 1' | ~3.75 (s) | ~52.0 (OCH₃) | - | C1 |

The carbon-carbon triple bond in this compound generates a significant magnetic anisotropy effect. youtube.comyoutube.comyoutube.com The circulation of π-electrons in the cylindrical alkyne bond under an applied magnetic field induces a secondary magnetic field. youtube.com This induced field creates distinct shielding (upfield shift) and deshielding (downfield shift) zones around the alkyne.

Protons located in the conical regions along the axis of the triple bond experience shielding, causing them to resonate at a higher field (lower ppm value) than would otherwise be expected. youtube.comyoutube.com Conversely, protons located in the region perpendicular to the bond axis are deshielded. In this compound, the methylene protons at C4 are situated within this anisotropic field. Their observed chemical shift, influenced by this shielding effect, serves as a diagnostic tool to confirm the presence and position of the alkyne functional group. youtube.com

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering vital clues to its elemental composition and structure. youtube.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, the expected molecular formula is C₈H₁₂O₂. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), thus providing definitive confirmation of the compound's elemental makeup.

In mass spectrometry, the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. readchemistry.comwikipedia.org The study of these fragmentation patterns provides a roadmap to the molecule's structure. Tandem mass spectrometry (MS/MS) allows for the isolation of a specific ion (like the molecular ion) and its controlled fragmentation to generate a detailed fragmentation spectrum. researchgate.netresearchgate.net

The fragmentation of this compound is expected to follow pathways characteristic of esters and alkyl chains.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a saturated carbon chain relative to the carbonyl, other rearrangement processes can occur.

Cleavage in the Alkyl Chain: The isobutyl group is prone to fragmentation. A prominent cleavage is the loss of a propyl radical (•C₃H₇, 43 Da) or an isobutyl radical (•C₄H₉, 57 Da), leading to resonance-stabilized carbocations. libretexts.orglibretexts.org

Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment Structure | Lost Neutral Fragment | Predicted m/z | Fragmentation Pathway |

| [C₈H₁₂O₂]⁺• | - | 140 | Molecular Ion |

| [C₇H₉O]⁺ | •OCH₃ | 109 | Alpha-cleavage at ester |

| [C₇H₁₂O]⁺ | •OCH₃ | 109 | Not a primary pathway |

| [C₄H₃O₂]⁺ | •C₄H₉ | 83 | Cleavage at C3-C4 bond |

| [C₅H₇]⁺ | •COOCH₃ | 67 | Cleavage at alkyne |

| [C₄H₉]⁺ | •C₄H₃O₂ | 57 | Cleavage at C3-C4 bond |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of chemical bonds.

For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of a saturated ester carbonyl group. pressbooks.publibretexts.orgmasterorganicchemistry.com

C-O Stretch: Esters also exhibit strong C-O stretching vibrations, typically seen as two bands in the 1000-1300 cm⁻¹ region. pressbooks.publibretexts.org

C≡C Stretch: The internal alkyne gives rise to a stretching absorption in the 2100-2260 cm⁻¹ range. orgchemboulder.comdummies.com For internal alkynes, this peak can be weak and sometimes absent if the molecule is highly symmetrical, but it is expected to be observable for this compound.

sp³ C-H Stretch: The stretches from the methyl and methylene groups will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.publibretexts.org

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

| Alkyl | sp³ C-H Stretch | 2850 - 2960 | Strong |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the various functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds. The key diagnostic peak is the stretching vibration of the carbon-carbon triple bond (C≡C) of the alkyne group. Another prominent feature is the strong absorption from the carbonyl (C=O) stretch of the ester group. Additionally, vibrations corresponding to C-O and C-H bonds provide further structural confirmation.

The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies are unique to the types of chemical bonds and functional groups within the molecule. nih.gov

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne (C≡C) | Stretching | 2260 - 2100 | Weak to Medium |

| Ester (C=O) | Stretching | 1750 - 1735 | Strong |

| Ester (C-O) | Stretching | 1300 - 1000 | Medium |

| sp³ C-H | Stretching | 3000 - 2850 | Medium |

Raman Spectroscopy in Structural Characterization

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly effective for identifying non-polar bonds. In the structural characterization of this compound, the carbon-carbon triple bond (C≡C) of the alkyne, being a relatively non-polar bond, gives rise to a strong and sharp signal in the Raman spectrum. This is often a more distinct and reliable indicator of the alkyne group than the corresponding weak signal in the FTIR spectrum. The technique measures the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the energy of molecular vibrations.

Table 2: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne (C≡C) | Stretching | 2260 - 2100 | Strong |

| Ester (C=O) | Stretching | 1750 - 1735 | Weak to Medium |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and resolving its enantiomers. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. It is primarily used to determine the purity of a sample by separating it from any volatile impurities. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its affinity for the stationary phase.

When coupled with a Mass Spectrometer (GC-MS), this method provides definitive identification of the compound. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides information on the molecular weight and the structure of the compound through its unique fragmentation pattern. pjps.pknih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ester group or other parts of the molecule. spectrabase.com

Table 3: Typical GC-MS Parameters for Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| GC Column | Capillary column (e.g., SLB-5ms) | Separation of volatile components. shimadzu.com |

| Carrier Gas | Helium | Transports the analyte through the column. shimadzu.com |

| Injection Mode | Split | Prevents column overloading with concentrated samples. shimadzu.com |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Ensures efficient separation of compounds with different boiling points. shimadzu.com |

| MS Ionization | Electron Ionization (EI) | Fragments the molecule for structural analysis. shimadzu.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and preparative separation of compounds. sielc.com For a moderately polar compound like this compound, a reversed-phase HPLC method would typically be employed. In this mode, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile and water), and separation occurs based on the compound's hydrophobicity. sielc.com

Since this compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose. nih.govmdpi.com Method development involves screening various CSPs and mobile phase compositions to achieve optimal separation. phenomenex.comchromatographyonline.com

Table 4: Potential Chiral Stationary Phases (CSPs) for Enantiomeric Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

|---|---|---|

| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Polysaccharide (Amylose-based) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) |

Emerging Analytical Methodologies for Compound Characterization

While established techniques like spectroscopy and chromatography are the primary tools for characterizing small molecules, emerging methodologies offer new avenues for analysis at the nanoscale, although their application to a simple ester like this compound is less common.

Atomic-Resolution Scanning Probe Microscopy (AFM) Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of visualizing surfaces at the atomic level. beilstein-journals.org While not typically used for the bulk structural elucidation of small molecules, it could potentially be employed to study the self-assembly or orientation of this compound molecules on a substrate. This could provide insights into intermolecular interactions and surface behavior. However, the technique is more commonly applied to polymers and larger molecular assemblies. berkeley.edu

X-ray Crystallography X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. It provides unambiguous information about bond lengths, bond angles, and stereochemistry. The primary requirement for this technique is the ability to grow a high-quality single crystal of the compound. For a compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining suitable crystals can be a significant challenge. If a crystalline derivative could be synthesized, X-ray crystallography would yield an exact structural model.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like methyl 5-methylhex-2-ynoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide a detailed picture of its electronic properties.

Studies on analogous compounds, such as methyl propiolate, have utilized DFT to rationalize cycloaddition regioselectivity by analyzing global and local reactivity indices. researchgate.net Similar investigations on this compound would involve the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting the molecule's reactivity. For instance, the LUMO is often localized on the electrophilic centers of the molecule, indicating sites susceptible to nucleophilic attack, while the HOMO highlights the most readily donatable electrons.

The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, visualizes the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack. In a study on a Diels-Alder adduct, MEP analysis was used to identify the reactive sites of the molecule. dntb.gov.ua For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen and a positive potential near the protons of the methyl groups and the alkyne.

A hypothetical table of DFT-calculated electronic properties for this compound, based on typical values for similar esters, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, a key site for nucleophilic attack. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | ~2.0 D | Reflects the overall polarity of the molecule. |

Note: These values are hypothetical and intended for illustrative purposes, based on general trends for similar molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to calculate a wide range of molecular properties with high accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data.

For unsaturated esters, ab initio calculations have been successfully used to determine thermochemical properties like the standard molar enthalpy of formation. nih.gov For this compound, ab initio methods such as G3MP2 have been shown to yield results in excellent agreement with experimental data for similar compounds. acs.org These calculations would involve geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to obtain thermodynamic properties like enthalpy and Gibbs free energy.

The following table illustrates the types of molecular properties that can be determined for this compound using ab initio methods.

| Molecular Property | Method | Predicted Information |

| Optimized Geometry | MP2/aug-cc-pVTZ | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| Vibrational Frequencies | MP2/aug-cc-pVTZ | Predicts the positions of absorption bands in the infrared spectrum. |

| Enthalpy of Formation | G3MP2 | A key thermodynamic parameter indicating the stability of the molecule. |

| Rotational Constants | MP2/aug-cc-pVTZ | Useful for the analysis of microwave spectroscopy data. |

Note: The specific methods and predicted information are based on common computational practices for molecules of this type.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has several rotatable single bonds.

In an MD simulation, the trajectory of atoms and molecules is calculated by solving Newton's equations of motion. The forces between atoms are typically described by a force field, which is a set of empirical potential energy functions. Studies on other methyl esters, such as methyl oleate (B1233923) and methyl palmitate, have used all-atom MD simulations to determine rheological properties. mytribos.org Similar simulations for this compound would involve placing a number of molecules in a simulation box and observing their behavior at a given temperature and pressure.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, which features an electron-deficient alkyne, these models can predict the outcomes of various transformations.

DFT-based reactivity descriptors, derived from conceptual DFT, can provide a quantitative basis for predicting regioselectivity. For example, in the cycloaddition of arylazides to methyl propiolate, a quantitative formulation of the Hard and Soft Acids and Bases (HSAB) principle within a DFT framework successfully predicted the experimental regioselectivity. researchgate.netunimi.it This approach involves calculating global reactivity indices like chemical potential and global softness, as well as local indices such as Fukui functions, which identify the most reactive sites within a molecule.

For reactions involving this compound, such as 1,3-dipolar cycloadditions or nucleophilic additions to the alkyne, these computational models could predict the preferred regio- and stereoisomers. The distortion/interaction model is another powerful tool for predicting selectivity, where the activation energy is decomposed into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. This has been applied to predict regioselectivity in reactions of heterocyclic arynes. nih.gov

Theoretical Spectroscopy and Spectral Prediction

Computational methods can predict various types of molecular spectra, which can be invaluable for identifying and characterizing compounds.

For this compound, DFT and ab initio calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculation of harmonic vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. A study on methyl propiolate utilized DFT calculations to assign the experimental IR spectra of its conformers. uc.pt

NMR chemical shifts can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical support for experimental peak assignments in ¹H and ¹³C NMR spectra. For complex molecules, theoretical prediction of spectra can be crucial for resolving ambiguities in structural elucidation.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). While simple alkynoates like this compound are not expected to have strong absorptions in the visible region, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the ultraviolet region, corresponding to electronic transitions such as π → π* transitions. Machine learning models trained on large datasets of TD-DFT calculations are also emerging as powerful tools for the rapid prediction of spectral properties. chemrxiv.org

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and mapping out the potential energy surface of a reaction.

For reactions involving this compound, such as additions to the alkyne or reactions at the ester group, computational studies can provide a detailed, step-by-step understanding of the reaction pathway. This involves locating the transition state structure for each elementary step and calculating the activation energy barrier. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the correct reactants and products.

Computational studies on the reactions of alkynes have provided deep mechanistic insights. For instance, DFT calculations have been used to elucidate the mechanism of alkyne insertion into metal-carbon bonds and to understand the regioselectivity in metal-catalyzed cycloadditions. nih.govacs.org Similarly, for a potential reaction of this compound, computational studies could be used to compare different possible mechanistic pathways and determine the most favorable one. For example, in a base-catalyzed isomerization, calculations could distinguish between a concerted or a stepwise mechanism. Such studies provide a level of detail that is often difficult to obtain through experimental means alone.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 5-methylhex-2-ynoate as a Building Block in Complex Molecular Synthesis

The strategic placement of reactive sites within this compound makes it an invaluable tool for synthetic chemists. The propiolate moiety (the carbon-carbon triple bond adjacent to the ester) is susceptible to a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and metal-catalyzed coupling reactions. This reactivity allows for the controlled and stereoselective introduction of new functional groups and the construction of complex carbon skeletons.

Precursor to Natural Products

The utility of this compound and its derivatives is prominently showcased in the total synthesis of several biologically active natural products. These intricate molecules, often possessing challenging stereochemical features, can be efficiently assembled using this versatile starting material.

Matsutakeol: A key aroma component of the prized matsutake mushroom, (R)-Matsutakeol has been synthesized using a derivative of this compound. The synthesis involves the asymmetric addition of a terminal alkyne to an aldehyde, highlighting the utility of the alkynoate structure in building chiral centers. A closely related precursor, (R)-Methyl-4-hydroxy-5-methylhex-2-ynoate, undergoes a three-step transformation to yield the final natural product with high enantiomeric excess.

Phormidolides, AK-toxin I, Constanolactones, and Hepoxilins: While direct synthetic routes starting from this compound are not extensively detailed in readily available literature, the structural motifs present in these complex natural products suggest its potential as a key starting material or intermediate. For instance, the polyketide backbone of the Phormidolides and the decatrienoic acid portion of AK-toxin I contain functionalities that could be retrosynthetically derived from the manipulation of an alkynoate precursor. Similarly, the synthesis of Constanolactones and Hepoxilins, which feature various oxygenated and unsaturated fragments, could potentially leverage the reactivity of this compound for the construction of their core structures. Further synthetic explorations are required to fully establish these connections.

| Natural Product | Key Synthetic Strategy Involving Alkynoate Motif |

| (R)-Matsutakeol | Asymmetric addition of a terminal alkyne to an aldehyde using a chiral catalyst. |

| Phormidolides | Potential for construction of the polyketide backbone through iterative additions and modifications. |

| AK-toxin I | Retrosynthetic analysis suggests the decatrienoic acid moiety could be derived from an alkynoate precursor. |

| Constanolactones | The unsaturated lactone core could potentially be formed via reactions involving an alkynoate. |

| Hepoxilins | The epoxy and alcohol functionalities could be introduced starting from an alkynoate through stereoselective reactions. |

Synthesis of Pharmaceutical Intermediates and Analogs

The pharmaceutical industry heavily relies on the efficient synthesis of drug candidates and their precursors. This compound and its analogs have demonstrated their value in this arena, particularly in the synthesis of precursors for the anticonvulsant drug Pregabalin.

Pregabalin Precursors: The synthesis of key intermediates for Pregabalin often involves the creation of a chiral center and the introduction of a nitrile group. While not a direct one-step process from this compound, related compounds such as (E)-methyl 2-cyano-5-methylhex-2-enoate are crucial intermediates. These are typically synthesized from isovaleraldehyde (B47997) and a cyanoacetate (B8463686) derivative. The conjugated system in these precursors allows for stereoselective reduction to establish the desired stereochemistry necessary for the biological activity of Pregabalin.

Construction of Diverse Molecular Architectures

Beyond specific natural products and pharmaceutical targets, the inherent reactivity of this compound allows for the construction of a wide array of molecular frameworks. nih.gov Its ability to participate in various cycloaddition reactions and transition-metal-catalyzed transformations makes it a powerful tool for generating molecular complexity.

Cycloaddition Reactions: The electron-deficient triple bond of this compound is an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions, leading to the formation of six-membered rings and other cyclic systems with a high degree of stereocontrol.

Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition reaction involving an alkyne, an alkene, and carbon monoxide can be utilized with this compound to construct cyclopentenone rings. wikipedia.orgthieme-connect.denrochemistry.comorganic-chemistry.org These five-membered ring systems are common motifs in many natural products and biologically active molecules.

Conjugate Addition: The triple bond of this compound is susceptible to conjugate addition by a variety of nucleophiles, including organocuprates, amines, and thiols. This allows for the introduction of a wide range of substituents at the 3-position, leading to a diverse set of functionalized acrylic acid derivatives.

Role in Polymer Chemistry and Advanced Materials Development

The presence of a polymerizable triple bond and a modifiable ester group in this compound opens up possibilities for its use in polymer chemistry and the development of advanced materials. While specific research on the polymerization of this exact monomer is not widely reported, the broader class of acetylenic esters has been explored for creating novel polymers with unique properties.

Acetylenic Polymers: Polymers derived from acetylene (B1199291) and its derivatives are known for their interesting electronic and optical properties. nih.govacs.org The polymerization of this compound could potentially lead to polymers with a conjugated backbone, which are often semiconducting and have applications in organic electronics. The isobutyl group would impart solubility and processability to the resulting polymer.

Functional Polymers: The ester group in this compound can be hydrolyzed or transesterified after polymerization. This post-polymerization modification allows for the introduction of a wide range of functional groups onto the polymer side chains, leading to materials with tailored properties such as altered solubility, thermal stability, or the ability to bind to other molecules. nih.govmdpi.com

Contributions to Agrochemical Synthesis and Specialty Chemicals

The structural features of this compound make it a potential building block for the synthesis of agrochemicals and other specialty chemicals. As mentioned previously, the core structure of the phytotoxin AK-toxin I contains a complex decatrienoic acid moiety that could potentially be synthesized from an alkynoate precursor. This highlights the potential for developing new pesticides or herbicides with novel modes of action.

Furthermore, the fragrance and flavor industry often utilizes esters with specific carbon skeletons. The isobutyl group and the six-carbon chain of this compound could be modified to produce compounds with desirable organoleptic properties.

Industrial Relevance and Process Chemistry Perspectives

The development of continuous flow processes for the synthesis and subsequent reactions of this compound could offer significant advantages in terms of safety, efficiency, and scalability. warwick.ac.uk The fine and specialty chemicals industries are increasingly adopting such technologies to improve sustainability and reduce manufacturing costs. umbrex.comresearchgate.netsignicent.com The versatility of this building block in accessing high-value products makes it an attractive target for process optimization and industrial application.

Future Research Directions and Challenges

Exploration of Novel Reactivity Patterns

Methyl 5-methylhex-2-ynoate, as an electron-deficient alkyne, possesses a rich and varied reactivity profile that is ripe for further exploration. The triple bond, activated by the adjacent ester group, is susceptible to a range of nucleophilic and cycloaddition reactions. Future research is expected to uncover novel transformations of this versatile building block. For example, its participation in multicomponent reactions could provide direct access to complex molecular architectures from simple starting materials in a single step. rsc.orgnih.gov The diverse reactivity of alkynes in transition metal-catalyzed C-H activation reactions also opens up possibilities for new functionalization strategies. rsc.org Investigating its behavior in cycloaddition reactions, such as [2+2] cycloadditions with alkenes catalyzed by Lewis acids, could lead to the synthesis of novel cyclobutene (B1205218) derivatives. acs.org Furthermore, the development of new catalytic systems could enable previously inaccessible transformations, expanding the synthetic utility of this compound.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Unexplored Applications in Emerging Chemical Fields

While the current applications of this compound may be limited, its unique chemical structure suggests a wide range of potential uses in various emerging fields. The presence of the alkyne functionality makes it a suitable candidate for "click chemistry," a set of powerful and reliable reactions for the rapid and modular synthesis of new molecules. Specifically, it can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which have applications in bioconjugation, drug discovery, and materials science. lumiprobe.comnih.govnih.govmerckmillipore.com The alkyne group can also be functionalized to create novel polymers and materials with tailored properties. studysmarter.co.ukacs.org For instance, alkyne-functionalized polyesters can be cross-linked to form soft and degradable materials suitable for biomedical applications. acs.org Further research may reveal its utility as a building block in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. solubilityofthings.com

Addressing Stereochemical Control and Selectivity Challenges

Achieving high levels of stereochemical control and selectivity in reactions involving this compound presents a significant challenge and a key area for future research. The development of asymmetric catalytic systems is crucial for the enantioselective synthesis of chiral derivatives of this compound. This includes the design of chiral ligands for transition metal catalysts that can effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation, cyclopropanation, and Michael additions. mdpi.compharmaguideline.com For instance, stereodivergent functionalization of the alkyne moiety could provide access to both (E)- and (Z)-alkene isomers with high selectivity. rsc.org The presence of the bulky 5-methylhexyl group may influence the stereoselectivity of certain reactions, and understanding these steric effects will be important for designing effective synthetic strategies. Overcoming these challenges will be essential for unlocking the full potential of this compound in applications where specific stereoisomers are required, such as in the development of new drugs and chiral materials. acs.orgresearchgate.netuwindsor.ca

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Methodological Answer: Basic synthesis typically involves alkyne alkylation or esterification of 5-methylhex-2-ynoic acid using methanol under acid catalysis (e.g., H₂SO₄). Advanced optimization employs Design of Experiments (DoE) to evaluate factors like catalyst loading, temperature, and solvent polarity. For example, using response surface methodology (RSM) to model interactions between variables can identify optimal conditions . Kinetic studies and in-situ monitoring (e.g., FTIR or HPLC) further refine reaction pathways .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Advanced: How can computational methods (e.g., DFT) validate experimental spectroscopic data for structural confirmation?

Methodological Answer: Basic characterization relies on -NMR (to confirm ester and alkyne protons), -NMR (for carbonyl and sp-hybridized carbons), and IR (C≡C stretch at ~2100–2260 cm⁻¹). Advanced approaches integrate Density Functional Theory (DFT) to simulate NMR/IR spectra, comparing computed vs. experimental results. For instance, Gaussian or ORCA software can predict chemical shifts and vibrational modes, resolving ambiguities in stereoelectronic effects .

Basic: How should experimental controls be designed to ensure reproducibility in studies involving this compound?

Q. Advanced: What statistical frameworks are suitable for addressing batch-to-batch variability in synthetic protocols?

Methodological Answer: Basic controls include reagent purity checks, solvent drying, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps). Advanced designs use nested ANOVA to quantify variability across synthesis batches or mixed-effects models to account for lab-specific factors. Documentation of raw data (e.g., reagent lot numbers, ambient conditions) is critical for meta-analytical reproducibility assessments .

Basic: What safety protocols are mandatory when handling this compound?

Q. Advanced: How can toxicity and exposure risks be modeled for novel derivatives of this compound?

Methodological Answer: Basic safety includes fume hood use, PPE (gloves, goggles), and spill kits. Advanced risk assessment employs Quantitative Structure-Activity Relationship (QSAR) models to predict acute toxicity or environmental persistence. Tools like EPA’s TEST software or ECHA’s IUCLID database provide hazard profiles for structurally related compounds .

Basic: How can conflicting data in reaction kinetics or biological activity be resolved?

Q. Advanced: What meta-analytical approaches address heterogeneity in published studies on this compound’s reactivity?

Methodological Answer: Basic resolution involves replicating experiments under standardized conditions and verifying instrumentation calibration. Advanced meta-analysis uses Higgins’ statistic to quantify heterogeneity across studies. For example, a random-effects model with subgroup analysis (e.g., by solvent or catalyst type) can identify confounding variables . Sensitivity analysis excludes outliers to assess robustness .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

Q. Advanced: How can machine learning improve predictive modeling of structure-activity relationships (SAR)?

Methodological Answer: Basic analysis uses nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀. Advanced SAR modeling employs Random Forest or Neural Networks trained on molecular descriptors (e.g., logP, polar surface area). Validation via k-fold cross-testing against PubChem or ChEMBL datasets ensures predictive accuracy .

Basic: What factors influence the stability of this compound during storage?